1,3-dimethyl-5-phenyl-1H-pyrazole
Description
Structure
3D Structure
Properties
IUPAC Name |
1,3-dimethyl-5-phenylpyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-9-8-11(13(2)12-9)10-6-4-3-5-7-10/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTXMGLLAMAWYNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 1,3 Dimethyl 5 Phenyl 1h Pyrazole and Analogous Pyrazoles
Cyclocondensation Approaches
Cyclocondensation reactions represent a classical and widely employed strategy for the synthesis of the pyrazole (B372694) core. These methods typically involve the reaction of a binucleophilic reagent, such as hydrazine (B178648) or its derivatives, with a 1,3-dielectrophilic species.
Reactions Involving Hydrazine Derivatives and 1,3-Dicarbonyl Compounds
The Knorr pyrazole synthesis, a cornerstone of heterocyclic chemistry, involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. thieme-connect.comyoutube.com This reaction is known for its reliability and has been adapted and optimized over the years. thieme-connect.com
The reaction between acetylacetone (B45752) and phenylhydrazine (B124118) is a classic example of the Knorr synthesis. This reaction can be carried out under various conditions, including in a glycerol-water solvent system at elevated temperatures, to produce 1-phenyl-3,5-dimethylpyrazole. researchgate.net The use of solid acid catalysts like Amberlyst-70 in an aqueous medium has been shown to be a greener and highly efficient alternative, providing excellent yields in a short reaction time. tandfonline.com The reaction proceeds through the initial formation of a monohydrazone, which then undergoes cyclization and dehydration to form the aromatic pyrazole ring. youtube.com
A study by an Indian research group demonstrated the synthesis of pyrazole derivatives by condensing acetylacetone with various substituted phenyl hydrazine hydrochlorides. The reactions were conducted in a 1:1 glycerol-water mixture at 90°C for 3-4 hours, with the resulting pyrazoles purified by column chromatography. researchgate.net
| Catalyst | Solvent | Temperature (°C) | Time (min) | Conversion (%) | Selectivity (%) |
| Amberlyst-70 | Water | 30 | 15 | 94 | 94 |
| H-Y Zeolite | Water | 30 | 15 | 62 | 85 |
| H-ZSM5 Zeolite | Water | 30 | 15 | 55 | 80 |
| H-beta Zeolite | Water | 30 | 15 | 48 | 75 |
| Nafion resin (SAC-13) | Water | 30 | 15 | 75 | 90 |
| Table 1: Effect of different catalysts on the condensation of acetylacetone and phenylhydrazine. tandfonline.com |
β-Keto esters and diketones are versatile precursors for pyrazole synthesis. nih.gov Their reaction with hydrazines provides a direct route to pyrazolones and pyrazoles. nih.govclockss.org The cyclization mechanism involves the initial attack of one of the hydrazine's nitrogen atoms on a carbonyl group, followed by an intramolecular condensation and dehydration. clockss.org The regioselectivity of the reaction with unsymmetrical β-dicarbonyl compounds can sometimes be an issue, leading to a mixture of isomeric products. nih.gov However, methods have been developed to control this regioselectivity. beilstein-journals.org For instance, the reaction of β-enamino keto esters with substituted hydrazines can be highly chemoselective, affording a single pyrazole isomer in good yield. clockss.org
The synthesis of pyrazolones from β-keto esters and hydrazine derivatives is a well-established method. nih.govorientjchem.org For example, ethyl acetoacetate (B1235776) reacts with phenylhydrazine upon reflux to yield 3-methyl-1-phenylpyrazol-5-one. orientjchem.orgyoutube.com This reaction can be extended to various substituted phenylhydrazines to produce a library of pyrazolone (B3327878) derivatives. orientjchem.org
| Reactant 1 | Reactant 2 | Conditions | Product | Yield (%) |
| Ethyl acetoacetate | Phenylhydrazine | Reflux | 3-methyl-1-phenylpyrazol-5-one | Not specified |
| Acetylacetone | Phenylhydrazine | Glycerol-water, 90°C | 1-phenyl-3,5-dimethylpyrazole | Not specified |
| Ethyl acetoacetate | Hydrazine hydrate | Amberlyst-70, Water, RT | 3-methyl-1H-pyrazol-5(4H)-one | 92 |
| Acetylacetone | Hydrazine hydrate | Amberlyst-70, Water, RT | 3,5-dimethyl-1H-pyrazole | 95 |
| Table 2: Synthesis of Pyrazoles and Pyrazolones from 1,3-Dicarbonyl Compounds. researchgate.nettandfonline.comorientjchem.org |
Multicomponent Reaction Strategies
Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. mdpi.comnih.gov This approach offers significant advantages in terms of efficiency, atom economy, and reduction of waste. acs.org
One-pot syntheses of pyrazoles often involve the in situ generation of a 1,3-dicarbonyl compound followed by its reaction with a hydrazine. rsc.orgrsc.org For example, ketones can react with aldehydes and hydrazine monohydrochloride in a one-pot process to form pyrazoline intermediates, which are then oxidized in situ to the corresponding pyrazoles. thieme-connect.comorganic-chemistry.org This method is efficient, scalable, and often avoids the need for chromatographic purification. thieme-connect.comorganic-chemistry.org Another one-pot approach involves the reaction of arenes and carboxylic acids to successively form ketones and β-diketones, which then undergo heterocyclization with hydrazine. rsc.orgrsc.org
A notable one-pot, three-component procedure involves the condensation of substituted aromatic aldehydes and tosylhydrazine, followed by a cycloaddition with terminal alkynes to furnish 3,5-disubstituted 1H-pyrazoles. organic-chemistry.org
[3+2] Cycloaddition reactions involving nitrilimines as 1,3-dipoles are a powerful method for constructing the pyrazole ring. nih.gov Nitrilimines can be generated in situ from various precursors, such as hydrazonoyl halides or by the oxidation of aldehyde hydrazones. bas.bg These reactive intermediates then readily undergo cycloaddition with a variety of dipolarophiles, including alkenes and alkynes, to yield pyrazolines and pyrazoles, respectively. nih.govbas.bg
For instance, the reaction of nitrilimines, generated in situ from arylhydrazones, with vinyl derivatives leads to the formation of 1,3,5-substituted pyrazoles in good yields. nih.gov Similarly, the reaction of nitrilimines with ethyl acetoacetate affords regioselective cycloadducts. bas.bg This method is advantageous due to its simplicity and the use of readily available starting materials. nih.gov
| Nitrilimine Precursor | Dipolarophile | Conditions | Product | Yield (%) |
| Arylhydrazone | Vinyl derivative | In situ generation | 1,3,5-substituted pyrazole | 72 |
| Diphenyl hydrazone | Ethyl acetoacetate | Chloramine-T (CAT) | Regioselective cycloadduct | 80 |
| Table 4: Synthesis of Pyrazoles via Cycloaddition with Nitrilimine Derivatives. nih.govbas.bg |
Transition Metal-Catalyzed Syntheses
Transition metal catalysis has revolutionized the synthesis of complex organic molecules, offering novel pathways with high efficiency and selectivity. Various metals, including palladium, copper, iron, ruthenium, and silver, have been employed to construct the pyrazole core.
While palladium is a versatile catalyst for cross-coupling reactions, its application in the primary synthesis of the pyrazole ring is often part of a multi-step sequence. More commonly, palladium catalysts are used for the functionalization of a pre-formed pyrazole ring. For instance, palladium-catalyzed benzannulation of pyrazoles with alkynes can yield fluorescent indazole derivatives. acs.org Such late-stage functionalization allows for the diversification of pyrazole scaffolds, but direct, one-pot pyrazole ring synthesis is more frequently accomplished with other transition metals.
Copper catalysis offers several effective routes to pyrazoles, often under mild and aerobic conditions. These methods include cyclizations of hydrazones and multicomponent reactions.
A prominent method involves the copper-catalyzed aerobic intramolecular cyclization of N,N-disubstituted hydrazones, which yields 1,3,5-trisubstituted pyrazoles. thieme-connect.de This approach leverages the formation of a hydrazonyl radical followed by cyclization. Another significant strategy is the copper-catalyzed sydnone-alkyne cycloaddition (CuSAC), which provides a regioselective pathway to 1,4-disubstituted pyrazoles. mdpi.comacs.org This reaction can be performed under flow conditions, enhancing its efficiency and scalability. mdpi.com Furthermore, copper catalysts are effective in three-component reactions, for example, reacting 2-alkynoates, amines, and nitriles to afford fully substituted pyrazoles. rhhz.net A simple and practical route involves the copper-catalyzed direct aerobic oxidative C(sp²)-H amination, which tolerates a variety of functional groups under mild conditions to produce both pyrazoles and indazoles. acs.org
| Reaction Type | Catalyst System | Substrates | Key Features | Reference |
|---|---|---|---|---|
| Aerobic Intramolecular Cyclization | Copper Catalyst | N,N-Disubstituted Hydrazones | Forms 1,3,5-trisubstituted pyrazoles. | thieme-connect.de |
| Sydnone-Alkyne Cycloaddition (CuSAC) | Silica-Supported Copper | Sydnones, Terminal Alkynes | Regioselective synthesis of 1,4-disubstituted pyrazoles; adaptable to flow chemistry. | mdpi.com |
| Three-Component Reaction | Copper Catalyst | 2-Alkynoates, Amines, Nitriles | Direct synthesis of fully substituted pyrazoles. | rhhz.net |
| Aerobic Oxidative C-H Amination | Copper Catalyst | Unsaturated Hydrazones | Mild conditions, good functional group tolerance. | acs.org |
Iron catalysis presents an economical and environmentally friendly alternative for pyrazole synthesis. An effective iron-catalyzed route allows for the regioselective synthesis of 1,3- and 1,3,5-substituted pyrazoles from the reaction of diarylhydrazones and vicinal diols. organic-chemistry.org This method is valued for its use of a cheap, earth-abundant metal and its ability to control the substitution pattern on the pyrazole ring, which is a crucial aspect for tuning the molecule's properties.
Ruthenium-catalyzed reactions, particularly acceptorless dehydrogenative coupling (ADC), represent a highly atom-economical and green approach to pyrazole synthesis. acs.orgdocumentsdelivered.com In this methodology, 1,3-diols react with arylhydrazines using a catalytic system, typically composed of Ru₃(CO)₁₂ and a phosphine (B1218219) ligand, to yield pyrazoles. acs.orgorganic-chemistry.orgnih.gov
The key advantages of this method are its high selectivity and the benign nature of its byproducts, which are only water and hydrogen gas. acs.orgorganic-chemistry.org The reaction avoids the need for stoichiometric oxidants or sacrificial hydrogen acceptors. acs.orgdocumentsdelivered.com This process demonstrates broad substrate scope and operates with low catalyst loading, making it a highly efficient and sustainable option for synthesizing substituted pyrazoles. acs.orgnih.govresearchgate.net
| Catalyst System | Reactants | Reaction Type | Yield | Key Features | Reference |
|---|---|---|---|---|---|
| Ru₃(CO)₁₂ / NHC-phosphine-phosphine ligand | 1,3-Diols, Arylhydrazines | Acceptorless Dehydrogenative Coupling (ADC) | Good to High | Atom-economical, releases only H₂O and H₂ as byproducts, low catalyst loading. | acs.orgorganic-chemistry.orgnih.gov |
| Ruthenium Catalyst | 1,3-Diols, Alkyl Hydrazines | Hydrogen Transfer | Not specified | Provides 1,4-disubstituted pyrazoles. | organic-chemistry.org |
Silver catalysis provides mild and efficient pathways for constructing pyrazole rings through various reaction mechanisms. A notable example is the silver(I)-catalyzed reaction of propargyl N-sulfonylhydrazones, which proceeds at room temperature to afford 1,3,5-trisubstituted pyrazoles with high regioselectivity and functional group tolerance. acs.org
Another innovative approach is the silver-mediated [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane, a stable isocyanide equivalent, with terminal alkynes. organic-chemistry.org Silver catalysts also enable pyrazole migration and cycloaddition reactions, for example, in the annulation of α-diazo pyrazoleamides with ketimines. rsc.org Furthermore, combining silver catalysis with organocatalysis has led to the development of enantioselective methods for producing chiral pyrano-annulated pyrazoles. nih.gov
Green Chemistry and Sustainable Synthesis Approaches
The principles of green chemistry aim to reduce the environmental impact of chemical processes. In pyrazole synthesis, this translates to using eco-friendly solvents, developing solvent-free conditions, and employing energy-efficient techniques like microwave irradiation. nih.gov
One of the most significant green approaches is the use of water as a reaction medium. thieme-connect.com Numerous protocols have been developed for synthesizing pyrazoles and fused pyrazole systems, such as pyrano[2,3-c]pyrazoles, in aqueous media. thieme-connect.comnih.gov These reactions often utilize catalysts like cerium(IV) oxide/copper(II) oxide nanocomposites or surfactants like cetyltrimethylammonium bromide (CTAB) to facilitate the reaction in water. thieme-connect.com
Solvent-free reactions offer another key advantage by reducing waste and often accelerating reaction rates. tandfonline.com For instance, a three-component reaction of isocyanides, dialkyl acetylenedicarboxylates, and 1,2-dibenzoylhydrazines can be performed under solvent-free conditions at room temperature using tetrabutylammonium (B224687) bromide as a recyclable medium. tandfonline.com
Energy efficiency is addressed through methods like microwave-assisted synthesis and ultrasonic irradiation. The four-component synthesis of pyrano[2,3-c]pyrazole derivatives, for example, is significantly faster under microwave irradiation in an H₂O-ethanol mixture compared to conventional heating, with reaction times dropping from hours to minutes. nih.gov Similarly, ultrasonic irradiation has been used to facilitate catalyst-free multicomponent reactions in water, yielding excellent results. nih.gov These sustainable strategies not only make the synthesis of pyrazoles more environmentally benign but also often improve operational simplicity and yield. acs.org
Microwave-Assisted Synthesis Optimization
Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. eurekaselect.com The application of microwave irradiation to the synthesis of phenyl-1H-pyrazoles and their derivatives has demonstrated considerable improvements in efficiency. eurekaselect.com
Optimization studies show that reaction parameters such as temperature, time, and microwave power are critical for maximizing product yield. For instance, in the synthesis of phenyl-1H-pyrazoles, MAOS conditions of 60°C for 5 minutes at a power of 50 W resulted in yields between 91-98%, a significant increase from the 72-90% yields obtained through conventional heating at 75°C over 2 hours. eurekaselect.com Similarly, the subsequent oxidation of a phenyl-1H-pyrazole-4-carbaldehyde to its corresponding carboxylic acid saw yields improve from 48-85% with conventional heating (1 hour) to 62-92% with MAOS (2 minutes). eurekaselect.com
For related heterocyclic systems like pyrazolo[3,4-d]pyrimidin-4-ones, microwave irradiation has enabled efficient three-component reactions, avoiding the need for a catalyst and shortening reaction times. nih.gov Optimization of these reactions involved testing various solvents, temperatures, and times to achieve the best outcomes. nih.gov However, it is noted that excessive microwave power and temperature can lead to decomposition of the reactants and a decrease in yield. clockss.org
Table 1: Optimization of Microwave-Assisted Synthesis for Pyrazole Derivatives This table is based on data for analogous pyrazole systems and demonstrates general principles of microwave synthesis optimization.
| Entry | Power (W) | Temperature (°C) | Time (min) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Phenyl-1H-pyrazoles | 50 | 60 | 5 | 91-98 | eurekaselect.com |
| Pyrazole-4-carboxylic acids | 150 | 80 | 2 | 62-92 | eurekaselect.com |
| Pyrazolo[3,4-d]pyrimidin-4-one | 150 | 120 | 30 | 85 | nih.gov |
| Thiazolo[3,2-a]pyrimidine | 350 | 80 | 30 | 89 | clockss.org |
| Thiazolo[3,2-a]pyrimidine | >400 | 100 | - | 60 | clockss.org |
Solvent-Free Reaction Conditions
The development of solvent-free reaction conditions aligns with the principles of green chemistry, aiming to reduce waste and environmental impact. Several effective solvent-free methods for synthesizing pyrazoles have been developed.
One notable approach involves the use of a commercially available organic ionic salt, tetrabutylammonium bromide (TBAB), as a polar reaction medium. tandfonline.comtandfonline.com This method facilitates a one-pot, three-component synthesis of highly functionalized pyrazoles at room temperature, achieving good yields of 75–86% in shorter time frames. tandfonline.comtandfonline.com A key advantage is the ability to recover and reuse the TBAB catalyst. tandfonline.com
Another efficient solvent-free technique is the 1,3-dipolar cycloaddition of diazo compounds to alkynes, which proceeds simply by heating. rsc.org This method is particularly effective for α-diazocarbonyl substrates, affording pyrazole products in high yields without the need for complex work-up or purification steps. rsc.org For certain pyrazolone syntheses, such as the reaction between phenylhydrazine and ethyl acetoacetate, solvent-free conditions can lead to quantitative yields and offer a scalable process. ias.ac.in Mechanical grinding has also been reported as a viable solvent-free method for the synthesis of NH-pyrazoles. researchgate.net
Table 2: Comparison of Solvent-Free Synthesis Methods for Pyrazoles
| Method | Conditions | Key Features | Yield (%) | Reference |
|---|---|---|---|---|
| Ionic Liquid (TBAB) | Room Temperature | Reusable catalyst, one-pot, three-component | 75-86 | tandfonline.comtandfonline.com |
| Thermal Cycloaddition | Heating | Catalyst-free, no work-up needed | High | rsc.org |
| Direct Reaction | Heating | Scalable, quantitative yield for specific pyrazolones | ~100 | ias.ac.in |
| Grinding | Mechanical Force | Avoids organic solvents and harsh conditions | - | researchgate.net |
Functionalization and Derivatization Strategies Post-Synthesis
Once the pyrazole core is synthesized, its functionalization and derivatization are crucial for creating a diverse range of molecules. These strategies involve reactions on the pyrazole ring, the attached phenyl group, and peripheral substituents.
Electrophilic Substitution Reactions on the Pyrazole Ring and Phenyl Moiety
The pyrazole ring is an aromatic heterocycle, and its electron density influences the regioselectivity of electrophilic substitution reactions. The C4 position is generally the most susceptible to electrophilic attack. A classic example of this is the Vilsmeier-Haack reaction, where a pyrazolone can be formylated with a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) to introduce a carbaldehyde group at the C4 position. researchgate.net This pyrazole-4-carbaldehyde is a versatile intermediate for further synthesis. researchgate.net
Another important electrophilic substitution is the coupling of pyrazoles with diazonium salts. For example, diazotized aminopyrazoles can be coupled with other active methylene (B1212753) compounds like 2-naphthol (B1666908) or other pyrazolones to form azo dyes, which are highly colored compounds. researchgate.net
Oxidation Reactions and Mechanisms of Product Formation
The oxidation of pyrazole derivatives can occur at various sites, depending on the substituents and the oxidizing agent used. A common transformation is the oxidation of a peripheral functional group. For instance, a pyrazole-4-carbaldehyde can be efficiently oxidized to the corresponding pyrazole-4-carboxylic acid. eurekaselect.com This reaction can be performed using conventional heating, but microwave-assisted methods have been shown to significantly improve yields and reduce reaction times. eurekaselect.com
The pyrazole nucleus itself can influence the antioxidant activity of the molecule. nih.gov The presence of an NH proton, in particular, is often cited as contributing to the radical scavenging activity of certain pyrazole derivatives. nih.gov The mechanism typically involves the donation of a hydrogen atom to a radical species, thereby neutralizing it.
Reduction Reactions and Resulting Derivatives
Reduction reactions of pyrazole derivatives can target either the heterocyclic ring or its substituents. A substituent like an azido (B1232118) group on the pyrazole ring can be selectively reduced to an amino group. For example, an azidoformylpyrazole can be converted to an aminoformylpyrazole using hydrogen sulphide in methanol. researchgate.net This resulting amino group serves as a handle for further derivatization.
The pyrazole ring itself is relatively stable to reduction, but under certain conditions, partially saturated derivatives can be formed. The synthesis of pyrazoles often proceeds through 4,5-dihydro-1H-pyrazole (pyrazoline) intermediates, which are themselves products of cyclocondensation reactions. researchgate.net These dihydropyrazoles represent a more reduced form of the pyrazole ring system. researchgate.net
Selective Derivatization at Peripheral Sites (e.g., Hydroxyl or Methyl Groups)
The functional groups attached to the pyrazole core offer numerous opportunities for selective derivatization. An amino group on the pyrazole ring, for instance, can react with isocyanates and isothiocyanates to yield pyrazolylurea and thiourea (B124793) derivatives, respectively. researchgate.net These products can then undergo further reactions to create more complex molecules. researchgate.net
A hydroxyl group, such as in a pyrazol-5-ol, exists in tautomeric equilibrium with its keto form, 1,3-dimethylpyrazolin-5-one. nih.gov This reactivity can be harnessed for further synthesis. Methyl groups on the pyrazole ring can also be functionalized, although this often requires more specific conditions. More commonly, functional groups are introduced at specific positions, such as an acetyl group at C4 to form 1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone, which can then be used in subsequent reactions. sigmaaldrich.com Furthermore, functional groups on side chains attached to the pyrazole, such as an allyl group, can be selectively modified. For example, an allyl carboxylate containing a 1,3-dimethyl-1H-pyrazole moiety can undergo remote hydrobromination or hydrochlorination, demonstrating late-stage functionalization. acs.orgacs.org
Heterocyclic Annulation Reactions for Fused Ring Systems
The synthesis of pyrazole-fused heterocyclic systems is a significant area of research, leading to the creation of novel polycyclic compounds with diverse properties. Annulation, the process of building a new ring onto an existing one, is a key strategy. Various methodologies have been developed that utilize functionalized pyrazoles as starting materials to construct these intricate structures.
One prominent approach involves the cyclocondensation of functionalized pyrazoles. For instance, pyrazole-4-carbaldehydes serve as versatile precursors for a wide array of fused systems. semanticscholar.org The reaction of 5-amino-1H-pyrazole-4-carbaldehyde with cyclopentanone (B42830) in the presence of ethanolic potassium hydroxide (B78521) leads to the formation of cyclopenta[b]pyrazolo[4,3-e]pyridines. semanticscholar.org Similarly, one-pot reactions of 5-azido-1-phenylpyrazole-4-carbaldehydes with various ketones in ethanolic potassium hydroxide yield pyrazolo[3,4-b]pyridine derivatives. semanticscholar.org
Another powerful technique is the (3+2) annulation reaction. A stereoselective (3+2) annulation process has been developed between 4-bromo pyrazolones and benzofuran-derived azadienes to produce novel pyrazole fused spiroketals. rsc.orgresearchgate.net This method is noted for its mild conditions and rapid reaction rates. rsc.org
Intramolecular cyclization is also a key strategy. The Vilsmeier-Haack reaction on hydrazones can produce 1,3-disubstituted-1H-pyrazole-4-carbaldehydes. nih.gov These intermediates can then undergo further reactions, such as condensation with aminothiophene derivatives, to yield fused systems. nih.gov Additionally, intramolecular lactonization of certain 3-methyl-1,5-diphenyl-1H-pyrazole-4-carbaldehydes, catalyzed by a Cu(0)/Selectfluor system, can form chromeno[4,3-c]pyrazoles. semanticscholar.org Friedel-Crafts ring closure of appropriately synthesized carboxylic acids and alkanols represents another pathway to fused systems like indeno[1,2-c]pyrazoles. researchgate.net
These varied annulation strategies allow for the construction of a diverse range of fused pyrazole heterocycles, including pyrazolo[3,4-b]pyridines, pyrazolo[3,4-d]pyrimidines, and chromeno[2,3-c]pyrazoles, by leveraging the reactivity of strategically functionalized pyrazole precursors. semanticscholar.orgresearchgate.net
Table 1: Examples of Heterocyclic Annulation Reactions for Fused Pyrazole Systems
| Starting Pyrazole Derivative | Reagents/Conditions | Resulting Fused System | Reference |
|---|---|---|---|
| 5-Amino-1H-pyrazole-4-carbaldehyde | Cyclopentanone, Ethanolic KOH, Reflux | Cyclopenta[b]pyrazolo[4,3-e]pyridine | semanticscholar.org |
| 5-Azido-1-phenylpyrazole-4-carbaldehyde | Arylethanone, Ethanolic KOH | Pyrazolo[3,4-b]pyridine | semanticscholar.org |
| 4-Bromo pyrazolones | Benzofuran-derived azadienes, Base | Pyrazole fused spiroketal | rsc.orgresearchgate.net |
| 5-(Aryloxy)-1H-pyrazole-4-carbaldehydes | Heterocyclic ionic liquid (IL), Oxidative cross-coupling | Chromeno[2,3-c]pyrazol-4(1H)-one | semanticscholar.org |
| 3-Methyl-1,5-diphenyl-1H-pyrazole-4-carbaldehydes | Cu(0)/Selectfluor catalyzed system | Chromeno[4,3-c]pyrazole | semanticscholar.org |
| 5-Aminopyrazoles | N,N-substituted amides, PBr₃, Hexamethyldisilazane | Pyrazolo[3,4-d]pyrimidine | researchgate.net |
Formation of Carboxamide and Carboxylic Acid Derivatives
The synthesis of pyrazole carboxylic acid and its corresponding amide derivatives is of significant interest due to their utility as building blocks in medicinal chemistry and materials science. These functional groups can be introduced onto the pyrazole ring through various synthetic routes.
A common method for preparing pyrazole carboxamides involves the reaction of an activated carboxylic acid derivative, such as an acyl chloride, with an amine. nih.govyoutube.com For example, pyrazole carboxylic acid amides have been synthesized from 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carbonyl chloride by reacting it with sulfonamides like 5-amino-1,3,4-thiadiazole-2-sulfonamide. nih.gov The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the acid chloride, followed by the elimination of hydrogen chloride. youtube.com Often, a base is added to the reaction mixture to neutralize the HCl formed. youtube.com
Carboxylic acids themselves can be converted to amides by direct reaction with ammonia (B1221849) or an amine, though this typically requires heat to drive the dehydration of the intermediate ammonium (B1175870) carboxylate salt. youtube.com Alternatively, pyrazole carboxylic acids can be activated with coupling agents to facilitate amide bond formation under milder conditions.
The synthesis of the pyrazole carboxylic acid moiety itself can be achieved through methods like the hydrolysis of a corresponding ester or nitrile, or by oxidation of an alkyl group attached to the pyrazole ring. The resulting pyrazole carboxylic acids serve as versatile intermediates for the synthesis of amides and other derivatives. acs.org A patented process describes the preparation of 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid amides through a multi-step sequence, highlighting the industrial relevance of these compounds. google.com This particular process involves the reaction of 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid amide with a bromo-substituted precursor in the presence of a copper catalyst. google.com
Table 2: Synthesis of Pyrazole Carboxamide and Carboxylic Acid Derivatives
| Starting Material | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| 4-Benzoyl-1,5-diphenyl-1H-pyrazole-3-carbonyl chloride | 5-Amino-1,3,4-thiadiazole-2-sulfonamide | Pyrazole carboxylic acid amide of 5-amino-1,3,4-thiadiazole-2-sulfonamide | nih.gov |
| Carboxylic Acid (General) | Ammonia (NH₃), Heat | Amide | youtube.com |
| Acid Chloride (General) | Ammonia (NH₃) or Amine (R-NH₂) | Amide | youtube.com |
| 3-Difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid amide | 5-Bromo-9-dichloromethylene-1,2,3,4-tetrahydro-1,4-methanonaphthalene, CuO, CuCl₂, K₂CO₃, Dioxane, 130°C | N-aryl pyrazole carboxamide derivative | google.com |
Advanced Spectroscopic Characterization and Structural Elucidation of 1,3 Dimethyl 5 Phenyl 1h Pyrazole
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Proton NMR (¹H NMR) for Proton Environment Analysis
Proton NMR spectroscopy of 1,3-dimethyl-5-phenyl-1H-pyrazole reveals distinct signals corresponding to the different types of protons in the molecule. The aromatic protons of the phenyl group typically appear as a multiplet in the range of δ 7.2-7.5 ppm. A characteristic singlet is observed for the proton at the 4-position of the pyrazole (B372694) ring, usually around δ 5.90 ppm. rsc.org The two methyl groups attached to the pyrazole ring also give rise to sharp singlet signals. The N-methyl protons are generally found further downfield compared to the C-methyl protons. For instance, in a related compound, 1,3-dimethyl-4-phenyl-1H-pyrazole-5-carboxylic acid, the N-CH₃ signal appears at δ 4.10 ppm, while the C₃-CH₃ signal is at δ 2.10 ppm. arkat-usa.org
Table 1: ¹H NMR Chemical Shifts for this compound and Related Analogues
| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Reference |
| Phenyl-H | 7.2-7.5 | Multiplet | rsc.org |
| Pyrazole-H4 | ~5.90 | Singlet | rsc.org |
| N-CH₃ | ~3.6-4.1 | Singlet | arkat-usa.org |
| C-CH₃ | ~2.1-2.3 | Singlet | rsc.orgarkat-usa.org |
Note: Chemical shifts can vary slightly depending on the solvent and concentration.
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Delineation
Carbon-13 NMR spectroscopy complements ¹H NMR by providing a detailed picture of the carbon framework of this compound. The spectrum displays distinct signals for each unique carbon atom in the molecule. The carbon atoms of the pyrazole ring show characteristic chemical shifts, with C3 and C5 appearing at approximately δ 148.1 and δ 139.4 ppm, respectively. rsc.org The C4 carbon of the pyrazole ring resonates at a higher field, around δ 106.4 ppm. rsc.org The carbons of the phenyl group are observed in the aromatic region (δ 124-139 ppm). rsc.org The methyl carbons give rise to signals at higher fields, typically below δ 40 ppm. For example, the N-methyl carbon in a similar pyrazole derivative appears around δ 39.7 ppm, while the C-methyl carbon is found near δ 11.8 ppm. arkat-usa.org
Table 2: ¹³C NMR Chemical Shifts for this compound and Related Analogues
| Carbon Atom | Chemical Shift (δ, ppm) | Reference |
| Pyrazole C3 | ~148.1 | rsc.org |
| Pyrazole C4 | ~106.4 | rsc.org |
| Pyrazole C5 | ~139.4 | rsc.org |
| Phenyl C (ipso) | ~130-134 | arkat-usa.org |
| Phenyl C (aromatic) | ~124-129 | rsc.org |
| N-CH₃ | ~39.7 | arkat-usa.org |
| C-CH₃ | ~11.8-13.5 | rsc.orgarkat-usa.org |
Note: Chemical shifts can vary slightly depending on the solvent and concentration.
Advanced NMR Techniques for Structural Confirmation
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular structure, advanced two-dimensional (2D) NMR techniques are employed. These include:
COSY (Correlation Spectroscopy): This experiment establishes correlations between coupled protons, helping to identify adjacent protons in the molecule, particularly within the phenyl ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons (typically over two or three bonds). This is crucial for establishing the connectivity between the pyrazole ring, the phenyl group, and the methyl substituents. For instance, HMBC can show correlations between the N-methyl protons and the C5 and N1 carbons of the pyrazole ring, and between the C-methyl protons and the C3 and C4 carbons.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound displays characteristic absorption bands that confirm its structural features.
Key vibrational frequencies observed in the IR spectrum include:
C-H stretching vibrations for the aromatic phenyl ring and the pyrazole ring protons, typically appearing in the region of 3000-3100 cm⁻¹.
C-H stretching vibrations for the methyl groups, observed just below 3000 cm⁻¹.
C=C and C=N stretching vibrations of the aromatic pyrazole and phenyl rings, which give rise to a series of bands in the 1400-1600 cm⁻¹ region.
C-H bending vibrations of the methyl groups, which are typically found around 1358 cm⁻¹. rsc.org
Out-of-plane C-H bending vibrations for the substituted phenyl ring, which can provide information about the substitution pattern.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak ([M]⁺) in the mass spectrum will correspond to its molecular weight of 172.23 g/mol . nih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition of the molecule. nih.gov
The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for pyrazole derivatives involve the cleavage of the pyrazole ring and the loss of substituents. The analysis of these fragment ions helps to piece together the molecular structure and confirm the identity of the compound.
X-ray Crystallography for Solid-State Molecular Architecture Determination
X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a single crystal. This technique yields a three-dimensional model of the molecule, including bond lengths, bond angles, and intermolecular interactions in the solid state.
For pyrazole derivatives, X-ray crystallography can reveal important details about the planarity of the pyrazole ring and the dihedral angles between the pyrazole and phenyl rings. arkat-usa.orgnih.gov In a related compound, 1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-phenylisoquinoline, the dihedral angle between the isoquinoline (B145761) unit and the dimethyl pyrazole unit was found to be 50.1(4)°. nih.gov This type of information is crucial for understanding the steric and electronic interactions within the molecule and how it packs in the solid state. The crystal structure also reveals intermolecular interactions, such as C-H···π interactions, which can influence the physical properties of the compound. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-visible (UV-Vis) spectroscopy is a crucial analytical technique for studying the electronic transitions within a molecule. For aromatic and heterocyclic compounds like this compound, the absorption of UV-Vis radiation promotes electrons from lower energy molecular orbitals (typically π and n orbitals) to higher energy anti-bonding orbitals (π*). The resulting spectrum provides valuable information about the conjugated π-electron system of the molecule.
The electronic spectrum of this compound is primarily determined by the electronic transitions associated with the pyrazole and phenyl ring chromophores. The conjugation between the π-systems of these two rings allows for intramolecular charge transfer (ICT) and results in characteristic absorption bands. The principal transitions expected are high-intensity π→π* transitions, arising from the promotion of electrons within the conjugated system. Lower intensity n→π* transitions, involving the non-bonding lone pair electrons on the nitrogen atoms of the pyrazole ring, may also be present, though they are often obscured by the stronger π→π* bands.
For instance, studies on various phenylpyrazole derivatives indicate that the main absorption bands typically appear in the range of 220-320 nm. Research on 3-(p-nitrophenyl)-5-phenyl-1H-pyrazole in ethanol (B145695) revealed a significant absorption band at 316 nm. researchgate.net Similarly, 3-(p-N,N-dimethylaminophenyl)-5-phenyl-1H-pyrazole, a compound with a strong electron-donating group, exhibits absorption bands around 321 nm and 391 nm, demonstrating the influence of substituents on the electronic transitions. researchgate.net
The UV-Vis data for isomeric compounds provide a valuable comparative reference. The NIST Chemistry WebBook reports a spectrum for 3-methyl-5-phenyl-1H-pyrazole, a constitutional isomer, which shows a distinct absorption maximum. nist.gov Another isomer, 3,5-dimethyl-1-phenyl-1H-pyrazole, where the phenyl group is attached to the N1 position, also exhibits characteristic UV absorption. nih.gov The difference in the point of attachment of the phenyl group (at C5 in the title compound versus N1) significantly alters the electronic conjugation and, therefore, the energy of the π→π* transitions. In this compound, the direct C-C linkage between the phenyl and pyrazole rings allows for effective π-system conjugation, which is expected to give rise to a strong absorption band in the mid-UV region.
The table below summarizes the available UV-Vis spectral data for related phenylpyrazole compounds, illustrating the typical absorption ranges for this class of molecules.
Interactive Data Table: UV-Vis Absorption Data for Selected Phenylpyrazole Derivatives
| Compound Name | λmax (nm) | Solvent | Notes |
| 3-(p-Nitrophenyl)-5-phenyl-1H-pyrazole | 316 | Ethanol | Illustrates the effect of a strong electron-withdrawing group. researchgate.net |
| 3-(p-N,N-dimethylaminophenyl)-5-phenyl-1H-pyrazole | 321, 391 | Not Specified | Shows the effect of a strong electron-donating group. researchgate.net |
| 3-Methyl-5-phenyl-1H-pyrazole | ~245 | Gas Phase | Data for a constitutional isomer. nist.gov |
The analysis of these related structures suggests that this compound would likely display a primary absorption band (π→π*) in the 240-280 nm region, characteristic of conjugated phenylpyrazole systems. The exact λmax and molar absorptivity (ε) would be dependent on the solvent used, due to solvatochromic effects influencing the energy levels of the ground and excited states.
Computational and Theoretical Investigations of 1,3 Dimethyl 5 Phenyl 1h Pyrazole
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For pyrazole (B372694) derivatives, DFT calculations offer a detailed understanding of their geometric and electronic properties.
In such studies, the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles, is calculated. For instance, in a study of (E)-3,5-dimethyl-1-phenyl-4-(p-tolyldiazenyl)-1H-pyrazole, the molecule consists of a pyrazole ring linked to two phenyl rings. The dihedral angle between the phenyl and pyrazole rings is a critical parameter determined through these calculations. In the case of 1,3-dimethyl-4-phenyl-1H-pyrazole-5-carboxylic acid, it was found that the packing forces in the crystal can reduce the dihedral angle between the two rings, leading to a flatter system.
Table 1: Representative Optimized Geometrical Parameters for a Substituted Phenylpyrazole Derivative (Data from a related compound)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
|---|---|---|---|
| C-N (pyrazole) | 1.34 - 1.38 | ||
| N-N (pyrazole) | 1.35 | ||
| C-C (phenyl) | 1.39 - 1.40 | ||
| C-H (phenyl) | 1.08 | ||
| N-C-C (pyrazole) | 108 - 110 | ||
| C-N-N (pyrazole) | 110 - 112 | ||
| Phenyl-Pyrazole | 48.7 - 51.5 |
Note: This data is illustrative and based on findings for related pyrazole structures.
The electronic properties of a molecule are key to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this context. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more reactive.
For pyrazole derivatives, the HOMO-LUMO energy gap is typically calculated using DFT methods. In a study on (E)-3,5-dimethyl-1-phenyl-4-(p-tolyldiazenyl)-1H-pyrazole, the HOMO-LUMO energy gap was determined to be 4.4871 eV, indicating good kinetic stability.
The Molecular Electrostatic Potential (MEP) map is another important tool that helps in visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. The MEP map uses a color scale to represent the electrostatic potential, where red indicates regions of negative potential (prone to electrophilic attack) and blue indicates regions of positive potential (prone to nucleophilic attack). In pyrazole derivatives, the nitrogen atoms of the pyrazole ring are often identified as potential sites for electrophilic attack.
Table 2: Frontier Molecular Orbital Energies and Related Parameters for a Substituted Phenylpyrazole Derivative (Data from a related compound)
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -6.2967 |
| LUMO Energy | -1.8096 |
| HOMO-LUMO Energy Gap (ΔE) | 4.4871 |
| Electronegativity (χ) | 4.05315 |
| Chemical Hardness (η) | 2.24355 |
| Chemical Softness (S) | 0.2228 |
| Electrophilicity Index (ω) | 3.6601 |
Note: This data is illustrative and based on findings for a related pyrazole structure.
Theoretical vibrational analysis is performed to understand the different vibrational modes of a molecule. The calculated frequencies are often compared with experimental data from Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy to validate the computational method. For pyrazole derivatives, the vibrational spectra show characteristic bands for the pyrazole and phenyl rings.
For instance, in the vibrational analysis of (E)-3,5-dimethyl-1-phenyl-4-(p-tolyldiazenyl)-1H-pyrazole, the C-H stretching vibrations of the phenyl rings were observed in the range of 3022-3061 cm⁻¹, which showed good agreement with the calculated values. The C=C stretching modes of the phenyl rings were found around 1552-1597 cm⁻¹. The pyrazole ring deformations were also identified and compared with theoretical predictions.
Table 3: Selected Vibrational Frequencies for a Substituted Phenylpyrazole Derivative (Data from a related compound)
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |
|---|---|---|
| C-H stretching (symmetric) | 3061 | 3062 |
| C-H stretching (asymmetric) | 3022 | 3026 |
| C=C stretching (phenyl) | 1597, 1552 | 1580, 1564 |
| N=N stretching | 1427 | 1428 |
| Pyrazole ring deformation | 634 | 640 |
Note: This data is illustrative and based on findings for (E)-3,5-dimethyl-1-phenyl-4-(p-tolyldiazenyl)-1H-pyrazole.
Natural Bond Orbital (NBO) analysis provides insights into the charge transfer and intramolecular interactions within a molecule. It examines the delocalization of electron density between occupied and unoccupied orbitals, which is crucial for understanding molecular stability. The stabilization energy (E2) associated with these interactions is a key parameter in NBO analysis. Higher E2 values indicate stronger interactions.
In studies of pyrazole derivatives, NBO analysis helps to elucidate the stability arising from hyperconjugative interactions. For instance, in a study of a pyrazolium (B1228807) salicylate (B1505791) salt, NBO analysis was used to investigate the interactions between the pyrazolium cation and the salicylate anion, revealing significant charge transfer and stabilization.
Molecular Dynamics (MD) Simulations for Solvation Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. While specific MD simulation studies for 1,3-dimethyl-5-phenyl-1H-pyrazole were not found in the provided search results, the Automated Topology Builder (ATB) and Repository provides tools for generating molecular force fields for such simulations. These simulations are valuable for understanding how a molecule like this compound would interact with a solvent, which is crucial for predicting its behavior in different environments.
Quantitative Structure-Activity Relationship (QSAR) Studies and Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. QSAR models are widely used in drug discovery to predict the activity of new compounds.
For pyrazole derivatives, QSAR studies have been conducted to explore their potential as antimicrobial, anticancer, and anti-inflammatory agents. These studies typically involve calculating various molecular descriptors (e.g., physicochemical, topological) and correlating them with the observed biological activity. While a specific QSAR study for this compound was not identified, the general findings from QSAR studies on other pyrazoles highlight the importance of certain structural features for their biological activity. For example, a study on 1,5-diaryl pyrazoles as cyclooxygenase inhibitors found that descriptors related to molecular size, shape, and polarizability were crucial for their selective activity.
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| (E)-3,5-dimethyl-1-phenyl-4-(p-tolyldiazenyl)-1H-pyrazole |
| 1,3-dimethyl-4-phenyl-1H-pyrazole-5-carboxylic acid |
| 3,5-dimethyl pyrazole |
| 1,5-diaryl pyrazoles |
Tautomerism Studies and Mechanistic Implications
The phenomenon of tautomerism is a critical aspect of pyrazole chemistry, influencing the reactivity, physical properties, and biological interactions of these molecules. While this compound itself has fixed methyl groups on both nitrogen atoms, preventing annular tautomerism, the study of closely related pyrazolone (B3327878) and N-unsubstituted pyrazole derivatives provides a framework for understanding the electronic and structural possibilities within this chemical scaffold. ias.ac.inresearchgate.net
Theoretical studies, often in conjunction with experimental techniques like NMR spectroscopy, have been employed to investigate the tautomeric equilibria in pyrazole systems. fu-berlin.de For N-substituted pyrazolones, three principal tautomeric forms are typically considered: the OH-form (hydroxy-pyrazole), the CH-form (pyrazolin-5-one), and the NH-form (zwitterionic). ias.ac.inresearchgate.net The relative stability of these tautomers is highly dependent on the nature of the substituents and the surrounding solvent environment.
Computational studies on related compounds like 1,3-dimethyl-5-pyrazolone (B118827) have shown that the solvent plays a crucial role in determining the predominant tautomeric form. ias.ac.in In non-polar aprotic solvents such as chloroform (B151607) (CDCl₃), the CH-form (keto form) is generally favored. ias.ac.in Conversely, in polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO), the equilibrium can shift to include a significant proportion of the more polar OH-form (enol) and even the NH-form. ias.ac.in This shift is attributed to the stabilization of the polar tautomers through hydrogen bonding with the solvent molecules. ias.ac.in For 1-phenyl-3-methyl-5-pyrazolone, a similar preponderance of the OH-form has been observed in DMSO-d6. ias.ac.in
The mechanistic implications of tautomerism are significant. The presence of different tautomers can lead to different reaction pathways. For instance, the nucleophilicity of the pyrazole ring and the reactivity of its substituents can be altered depending on the tautomeric form present. Theoretical calculations help to elucidate these pathways by determining the activation energies for different reactions and identifying the most stable transition states. nih.gov Studies on 3(5)-substituted pyrazoles have shown that both intermolecular proton transfer, often mediated by solvent molecules, and intramolecular hydrogen bonds are key factors governing which tautomer is present and how it will react. nih.govnih.gov
| Tautomeric Form | Structural Features | Favored Conditions (based on analogs) | Reference |
| OH-form | Contains a hydroxyl group at C5 | Polar aprotic solvents (e.g., DMSO) | ias.ac.in |
| CH-form | Contains a carbonyl group at C5 and a methylene (B1212753) at C4 | Non-polar aprotic solvents (e.g., CDCl₃) | ias.ac.in |
| NH-form | Zwitterionic structure with a positively charged nitrogen | Generally less favored, but can be present in polar solvents | ias.ac.in |
Molecular Docking and Protein-Ligand Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is instrumental in rational drug design for predicting binding affinity and understanding the molecular basis of a ligand's biological activity. For pyrazole derivatives, molecular docking studies have been crucial in identifying potential protein targets and elucidating the specific interactions that govern their binding.
Although specific docking studies on this compound are not extensively documented in the reviewed literature, research on structurally similar 1-phenyl-1H-pyrazole derivatives provides valuable insights into how this scaffold might interact with protein active sites. These studies have frequently identified key interactions such as hydrogen bonds and pi-pi stacking as being critical for binding. nih.gov
For example, in docking studies of 3-aryl-1-phenyl-1H-pyrazole derivatives with acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), two important enzymes in neurodegenerative diseases, specific interactions were observed. nih.gov The phenyl ring at the N1 position and the aryl ring at the C3 position were often involved in pi-pi stacking interactions with aromatic amino acid residues like tyrosine in the enzyme's active site. nih.gov Furthermore, the nitrogen atoms of the pyrazole ring were predicted to act as hydrogen bond acceptors, forming crucial bonds with residues such as glutamine. nih.gov
| Compound Class | Protein Target | Predicted Interactions | Key Residues Involved | Reference |
| 3-Aryl-1-phenyl-1H-pyrazole derivatives | Acetylcholinesterase (AChE) | Pi-pi stacking, Hydrogen bonding | TYR398, GLN206, GLY117 | nih.gov |
| 3-Aryl-1-phenyl-1H-pyrazole derivatives | Monoamine oxidase B (MAO-B) | Pi-pi stacking, Hydrogen bonding | TYR435, TYR398, GLN206 | nih.gov |
| 1-Phenyl-3-methyl-4-benzoyl-5-pyrazolone derivative | Histone deacetylase, Ribonucleotide reductase | Not specified | Not specified | researchgate.net |
Advanced Research Applications of 1,3 Dimethyl 5 Phenyl 1h Pyrazole and Its Derivatives
Coordination Chemistry and Ligand Design
The presence of multiple nitrogen donor atoms makes pyrazole (B372694) derivatives, including 1,3-dimethyl-5-phenyl-1H-pyrazole, excellent ligands for the formation of coordination complexes with a wide array of transition metals. researchgate.net The ability to tune the steric and electronic properties of the pyrazole ring through substitution allows for the design of ligands with specific coordination preferences and functionalities.
Complex Formation with Transition Metals
Derivatives of this compound readily form stable complexes with various transition metals. The coordination typically occurs through the nitrogen atoms of the pyrazole ring. For instance, research has shown the formation of complexes with copper(II), where the pyrazole derivative acts as a ligand, coordinating to the metal center. researchgate.net The resulting complexes can exhibit diverse geometries, from square-planar to octahedral, depending on the metal ion and the other ligands present in the coordination sphere. researchgate.netresearchgate.net
The synthesis of these complexes often involves the reaction of a metal salt, such as a halide or nitrate, with the pyrazole ligand in a suitable solvent. researchgate.net The stoichiometry of the reaction and the nature of the substituents on the pyrazole ring can influence the nuclearity of the resulting complex, leading to the formation of mononuclear, dinuclear, or polynuclear species. researchgate.net
| Metal Ion | Ligand | Resulting Complex Type | Coordination Geometry | Reference |
|---|---|---|---|---|
| Copper(II) | 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile | Mononuclear | Distorted square-planar | researchgate.net |
| Zinc(II) | 3-tBupzH | Mononuclear | Not Specified | researchgate.net |
| Iron(II) | 3-Phpz | Dinuclear | Not Specified | researchgate.net |
| Nickel(II) | py, pzH | Mononuclear | Not Specified | researchgate.net |
Catalytic Applications of Metal Complexes
Metal complexes derived from this compound and its analogs have shown significant promise in catalysis. The pyrazole ligand can influence the catalytic activity of the metal center by modifying its electronic properties and steric environment.
One notable application is in dual photoredox and cobalt catalysis for reactions such as remote-Markovnikov hydrobromination and hydrochlorination of allyl carboxylates. acs.orgacs.org In these systems, a 1,3-dimethyl-1H-pyrazole derivative can be part of a complex migrating group, demonstrating the versatility of this scaffold in facilitating challenging chemical transformations. acs.orgacs.org
Furthermore, pyrazole-containing ligands have been employed in the development of catalysts for various organic reactions. For example, palladium complexes with pyrazole-based ligands have demonstrated good catalytic activity in Heck coupling reactions. researchgate.net The design of pincer-type pyrazole complexes has also been a fruitful area of research, leading to catalysts for reactions such as the disproportionation of hydrazine (B178648). nih.gov
Development of Magnetic Materials
The ability of pyrazole derivatives to bridge multiple metal centers makes them attractive building blocks for the synthesis of polynuclear complexes with interesting magnetic properties. The nature of the pyrazole bridge and the distance between the metal ions play a crucial role in determining the magnetic exchange interactions, which can be either ferromagnetic or antiferromagnetic.
Research has demonstrated that copper(II) complexes with pyrazole-based ligands can exhibit weak antiferromagnetic coupling between the metal centers. researchgate.net The magnetic properties are highly dependent on the specific structure of the complex, including the coordination geometry around the copper ion and the presence of other bridging ligands. For instance, a dinuclear copper(II) complex with a chloride bridge and 3-phenyl-pyrazolyl as a blocking ligand showed ferromagnetic coupling. researchgate.net
| Complex | Magnetic Behavior | J value (cm⁻¹) | Reference |
|---|---|---|---|
| [Cu(L1)2Cl2] (L1 = 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile) | Paramagnetic | - | researchgate.net |
| [Cu(L2)2Cl2] (L2 = 5-amino-1-(4'metoxiphenyl)-1H-pyrazole-4-carbonitrile) | Weak Antiferromagnetic | -2.6 | researchgate.net |
| [{Cu(pzPh)(Opo)}2(μ-Cl)2] | Ferromagnetic | +8.72 | researchgate.net |
Luminescent and Photophysical Properties of Coordination Compounds
Coordination compounds incorporating this compound derivatives can exhibit interesting luminescent and photophysical properties. The emission properties of these complexes are influenced by the nature of both the metal ion and the pyrazole ligand.
For instance, cadmium(II) and cobalt(II) complexes with 3-methyl-1H-pyrazole-4-carboxylic acid have been shown to display green fluorescence in the solid state. rsc.org The pyrazole moiety can act as a "smart ligand," where its coordination behavior and, consequently, the photophysical properties of the complex can be altered by external stimuli. univ.kiev.ua The development of fluorescent pyrazole derivatives is a rapidly growing field with potential applications in bioimaging. nih.gov
Materials Science Applications
The unique electronic and structural features of this compound and its derivatives make them valuable components in the design of advanced materials with specific optical properties.
Development of Chromophores for Non-Linear Optical (NLO) Applications
Non-linear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics. urfu.ru Pyrazoline derivatives, which are structurally related to pyrazoles, have been identified as promising candidates for NLO applications due to their significant third-order optical nonlinearities. researchgate.net
The NLO response of these materials can be tailored by modifying the molecular structure, for instance, by introducing electron-donating and electron-accepting groups to create a "push-pull" system. researchgate.net Research has shown that the functionalization of pyrazoline derivatives with different moieties has a high dependence on the resulting optical nonlinearity. researchgate.net Theoretical studies, such as those employing Density Functional Theory (DFT), are often used to predict and understand the NLO properties of these chromophores. researchgate.net
| Compound | χ⁽³⁾ (10⁻¹³ esu) | Reference |
|---|---|---|
| DCNP | 0.79 | researchgate.net |
| PRD1 | 5.83 | researchgate.net |
Organic Light-Emitting Diode (OLED) Components
The unique photophysical properties of pyrazole derivatives have positioned them as promising candidates for components in Organic Light-Emitting Diodes (OLEDs). Their structural versatility allows for the fine-tuning of electronic characteristics, making them suitable for various roles within an OLED device. Research in this area has explored the application of pyrazole-based compounds as emitters, hosts, and charge-transporting materials. The efficiency and color purity of OLEDs are highly dependent on the molecular design of the organic materials used. Pyrazole derivatives, with their inherent charge-transporting capabilities and high photoluminescence quantum yields, are being investigated to enhance the performance of these devices. The development of new pyrazole-based materials continues to be a focal point in the quest for more efficient and durable OLED technologies.
Functional Materials for Optoelectronics and Sensing
Beyond OLEDs, this compound and its derivatives are being explored as functional materials for a broader range of optoelectronic and sensing applications. Their utility in this domain is attributed to their favorable electronic properties, thermal stability, and the potential for facile chemical modification. These modifications can be tailored to achieve desired characteristics such as specific light absorption and emission wavelengths, as well as sensitivity and selectivity towards certain analytes. For instance, pyrazoline derivatives have been synthesized and investigated for their potential as fluorescent chemosensors for the detection of metal ions. One such study demonstrated the use of a pyrazoline derivative for the selective detection of Cd2+ ions in water samples. nih.gov The fluorescence of the probe was quenched in the presence of Cd2+, indicating a potential application in environmental monitoring. The ongoing research into these materials is driven by the demand for advanced materials in technologies such as optical data storage, photovoltaics, and chemical sensors.
Investigation of Biological Activities and Mechanisms of Action
Enzyme Inhibition Studies (e.g., Kinases, Superoxide Dismutase, Glycosidases)
The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, and its derivatives have been the subject of extensive research into their enzyme inhibitory activities. A significant area of focus has been on kinase inhibition, as kinases play a crucial role in cellular signaling pathways and are often dysregulated in diseases such as cancer and inflammatory disorders. nih.gov Pyrazole-based compounds have been reported as inhibitors of various kinases, including p38 kinase, Aurora A kinase, and calcium-dependent protein kinases. nih.govnih.gov For example, urea (B33335) derivatives of pyrazoles have shown potency as inhibitors of p38 kinase, a key enzyme in inflammatory response pathways. nih.gov Furthermore, certain pyrazole derivatives have been identified as inhibitors of Plasmodium falciparum calcium-dependent protein kinase 1, an essential enzyme for the parasite's life cycle. nih.gov The antioxidant potential of pyrazole derivatives has also been investigated, with some compounds showing radical scavenging activity. nih.gov This activity is often attributed to the presence of an NH proton in the pyrazole ring. nih.gov The broad spectrum of enzyme inhibitory activities highlights the potential of pyrazole derivatives as lead compounds for the development of novel therapeutics.
Receptor Binding and Modulation of Cellular Pathways
Derivatives of this compound have been investigated for their ability to bind to various receptors and modulate cellular pathways, indicating their potential as therapeutic agents for a range of conditions. One notable area of research is their interaction with peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a key role in regulating glucose and lipid metabolism. A series of 1,3-diphenyl-1H-pyrazole derivatives were identified as potent PPARγ partial agonists, demonstrating nanomolar binding affinity in in-vitro assays. nih.gov These compounds were found to have a partial agonistic activity similar to that of the known PPARγ drug, pioglitazone. nih.gov Another area of investigation involves the role of pyrazole derivatives as antagonists for neuropeptide Y (NPY) receptors and A3 adenosine (B11128) receptors, which are implicated in various physiological processes. nih.gov The ability of these compounds to interact with specific receptors and modulate their activity underscores their potential for the development of targeted therapies for metabolic disorders and other diseases.
Antimicrobial Efficacy and Mechanisms against Pathogens (e.g., E. coli, S. aureus)
The emergence of multidrug-resistant pathogens has created an urgent need for the development of new antimicrobial agents. Pyrazole derivatives have shown considerable promise in this area, with numerous studies reporting their efficacy against a range of bacteria and fungi. nih.govnih.govnih.govijper.orgcore.ac.ukjocpr.comnih.gov These compounds have been evaluated against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa. nih.govijper.org For instance, a series of 1,3,5-trisubstituted pyrazole derivatives were screened for their antimicrobial activity, with one compound exhibiting promising activity against all tested species. In another study, a pyrazole derivative demonstrated high activity against E. coli with a minimum inhibitory concentration (MIC) of 0.25 μg/mL, which was more potent than the standard drug ciprofloxacin. nih.gov The mechanism of action for the antimicrobial effects of pyrazole derivatives is believed to involve the inhibition of essential enzymes in pathogens, such as DNA gyrase. nih.gov
Anti-inflammatory Action through Pro-inflammatory Cytokine Inhibition
Chronic inflammation is a contributing factor to a multitude of diseases, making the development of effective anti-inflammatory agents a key therapeutic goal. mdpi.com Pyrazole and its derivatives have long been recognized for their anti-inflammatory properties, with some compounds having been clinically used as non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov Research has shown that the anti-inflammatory effects of pyrazole derivatives may be mediated through the inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory cascade. For example, some pyrazole derivatives have been shown to inhibit the production of prostaglandins, which are key mediators of inflammation. nih.gov Furthermore, studies have investigated the ability of pyrazole-based compounds to inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity, a critical pathway in the inflammatory response. mdpi.com The inhibition of mitogen-activated protein kinases (MAPKs), such as p38α and JNKs, has also been identified as a potential mechanism for the anti-inflammatory activity of certain pyrazolo[1,5-a]quinazoline derivatives. mdpi.com The multifaceted anti-inflammatory actions of pyrazole derivatives make them attractive candidates for the development of new treatments for inflammatory conditions.
Table of Compounds
Anti-proliferative and Apoptosis Induction in Cell Lines
Derivatives of this compound have been the subject of extensive research for their potential as anti-proliferative agents. These compounds have demonstrated the ability to induce apoptosis, or programmed cell death, in various cancer cell lines. nih.govnih.govresearchgate.net The mechanism of action often involves the generation of reactive oxygen species (ROS) and the activation of caspases, which are key enzymes in the apoptotic pathway. nih.govnih.govresearchgate.net
One area of significant interest is in the treatment of triple-negative breast cancer (TNBC), a particularly aggressive form of the disease. nih.govresearchgate.net Studies have shown that certain pyrazole derivatives can induce dose- and time-dependent toxicity in TNBC cells. nih.govresearchgate.net For instance, the compound 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole (3f) has shown potent activity against the MDA-MB-468 triple-negative breast cancer cell line. nih.govresearchgate.net This compound was found to be more potent than the standard chemotherapy drug Paclitaxel in this cell line. nih.govresearchgate.net Further investigation revealed that compound 3f induces cell cycle arrest in the S phase and promotes apoptosis through the production of ROS and activation of caspase 3. nih.govnih.govresearchgate.net
The anti-proliferative activity of pyrazole derivatives is not limited to breast cancer. Research has explored their efficacy against a range of human cancer cell lines, including those of the lung, liver, and colon, as well as leukemia. nih.govresearchgate.netmdpi.com For example, some derivatives have shown potent cytotoxicity against the MCF7 breast cancer cell line, with IC50 values as low as 0.25 μM, which is significantly lower than that of the standard drug doxorubicin. nih.gov Other derivatives have demonstrated strong inhibitory activity against the K562 leukemia cell line and the A549 lung cancer cell line. mdpi.com
The induction of apoptosis by pyrazole derivatives can occur through both the extrinsic and intrinsic pathways. nih.govresearchgate.net The extrinsic pathway is triggered by the activation of death receptors on the cell surface, leading to the activation of caspase-8. The intrinsic pathway, on the other hand, is initiated by cellular stress and involves the release of cytochrome c from the mitochondria and the subsequent activation of caspase-9. researchgate.net Some pyrazole derivatives have been shown to increase the levels of the pro-apoptotic protein Bax and decrease the levels of the anti-apoptotic protein Bcl-2, thereby promoting apoptosis. researchgate.net
Table 1: Anti-proliferative Activity of Selected Pyrazole Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole (3f) | MDA-MB-468 (Triple Negative Breast Cancer) | 14.97 (24h), 6.45 (48h) | nih.gov |
| Paclitaxel (Reference) | MDA-MB-468 (Triple Negative Breast Cancer) | 49.90 (24h), 25.19 (48h) | nih.gov |
| Pyrazole carbaldehyde derivative 43 | MCF7 (Breast Cancer) | 0.25 | nih.gov |
| Doxorubicin (Reference) | MCF7 (Breast Cancer) | 0.95 | nih.gov |
| Indole-pyrazole derivative 33 | HCT116, MCF7, HepG2, A549 | < 23.7 | nih.gov |
| Indole-pyrazole derivative 34 | HCT116, MCF7, HepG2, A549 | < 23.7 | nih.gov |
| Doxorubicin (Reference) | HCT116, MCF7, HepG2, A549 | 24.7–64.8 | nih.gov |
| Fused pyrazole derivative 50 | HepG2 (Liver Cancer) | 0.71 | nih.gov |
| Erlotinib (Reference) | HepG2 (Liver Cancer) | 10.6 | nih.gov |
| Sorafenib (Reference) | HepG2 (Liver Cancer) | 1.06 | nih.gov |
| Selanyl-1H-pyrazole derivative 53 | HepG2 (Liver Cancer) | 15.98 | nih.gov |
| Selanyl-1H-pyrazole derivative 54 | HepG2 (Liver Cancer) | 13.85 | nih.gov |
| Pyrazole derivative 5b | K562 (Leukemia) | 0.021 | mdpi.com |
| Pyrazole derivative 5b | A549 (Lung Cancer) | 0.69 | mdpi.com |
| ABT-751 (Reference) | K562, A549 | - | mdpi.com |
Antileishmanial and Antimalarial Investigations
The therapeutic potential of pyrazole derivatives extends to infectious diseases, with significant research focused on their activity against Leishmania and Plasmodium species, the causative agents of leishmaniasis and malaria, respectively. nih.govnih.govresearchgate.netacademicjournals.org
In the realm of antileishmanial research, various pyrazole derivatives have been synthesized and evaluated for their efficacy against different Leishmania species, including Leishmania donovani and Leishmania aethiopica. nih.govnih.govacademicjournals.org Some compounds have demonstrated superior or comparable activity to the standard drugs miltefosine (B1683995) and amphotericin B deoxycholate. academicjournals.org For instance, a phenyl pyrazoline derivative with a propanoyl side chain, 1-(3-phenyl-5-(1-phenyl-3-p-tolyl-1H-pyrazol-4-yl)-4,5-dihydropyrazol-1-yl)propan-1-one, was found to be highly active against L. donovani. academicjournals.org The mechanism of action for some of these derivatives is thought to involve the induction of programmed cell death in the parasite, characterized by a loss of mitochondrial membrane potential and DNA fragmentation. nih.gov
Similarly, pyrazole-based compounds have been investigated for their antimalarial properties. nih.gov Some pyrazoline derivatives have shown promising activity in the low micromolar range. nih.gov Notably, integrating a pyrazole scaffold into a pyrazoline framework has yielded compounds with sub-micromolar activity against both malaria and leishmaniasis, suggesting a dual-action potential. nih.gov These hybrid molecules represent a promising avenue for the development of new therapies for these parasitic diseases. nih.gov
Neuropharmacological Research
The pyrazole scaffold is a key feature in a number of compounds with significant neuropharmacological activity. researchgate.netnih.gov Derivatives of this compound have been investigated for their potential as neuroprotective agents and for the treatment of various neurological disorders. researchgate.netnih.gov The diverse pharmacological properties of pyrazole derivatives include anti-inflammatory, antioxidant, and neuroprotective effects, which are relevant to the pathology of many central nervous system (CNS) diseases. researchgate.net
Research in this area has focused on developing novel molecules that can offer better efficacy and fewer side effects in treating neurological conditions. nih.gov The structural versatility of the pyrazole ring allows for modifications that can fine-tune the compound's activity and selectivity for specific targets within the CNS. nih.gov While detailed mechanisms are still under investigation, the potential for pyrazole derivatives to modulate pathways involved in neuroinflammation and oxidative stress makes them attractive candidates for further development in neuropharmacology. researchgate.net
Structure-Activity Relationship (SAR) Studies for Biological Effects
Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of this compound derivatives. These studies systematically modify the chemical structure of the parent compound to identify which parts of the molecule are essential for its therapeutic effects. researchgate.netmdpi.comnih.gov
For instance, in the context of anti-proliferative activity, SAR studies have revealed that the nature and position of substituents on the phenyl rings of the pyrazole core significantly influence its potency. mdpi.com It has been observed that the presence of electron-donating groups, such as methoxy, on the phenyl rings can enhance the anti-proliferative and antioxidant activities. mdpi.com In some cases, the introduction of a 4-methoxyphenyl (B3050149) or a 3,4-dimethoxyphenyl substituent has resulted in compounds with lower IC50 values, indicating greater potency. mdpi.com
Similarly, for N-substituted pyrazoles, the type of substituent on the nitrogen atom can impact activity. nih.gov Studies have shown that N-methyl pyrazoles can be more active than their unsubstituted counterparts. mdpi.com The steric hindrance of substituents also plays a role, with less bulky groups sometimes leading to better activity. mdpi.com
In the development of inhibitors for specific enzymes, such as meprin α and β, SAR studies have shown that even minor structural changes can lead to significant differences in inhibitory activity and selectivity. nih.gov For example, the introduction of different lipophilic moieties at the N-position of a 3,5-diphenylpyrazole (B73989) scaffold resulted in a decrease in activity against both meprin α and β compared to the unsubstituted version. nih.gov
Applications in Agricultural Chemistry
Beyond pharmaceuticals, derivatives of this compound have found significant applications in agricultural chemistry, particularly as insecticides and herbicides. mdpi.comnih.govglobalresearchonline.net
Insecticidal Activity Investigations
A number of pyrazole derivatives have been developed and commercialized as insecticides. acs.orgnih.govnih.govmdpi.com These compounds are effective against a broad spectrum of insect pests, including cotton bollworm, diamondback moth, spider mites, and aphids. acs.orgnih.gov The mechanism of action for many pyrazole-based insecticides involves the inhibition of mitochondrial electron transport chain complex I, leading to a disruption of cellular respiration in the target insects. acs.org
SAR studies have been instrumental in the design of potent pyrazole insecticides. acs.orgnih.gov For example, it has been found that the nature of the substituent at the 4-position of the pyrazole ring can have a significant impact on biological activity. acs.org Chlorination at this position has been shown to enhance insecticidal efficacy in some cases. acs.org Furthermore, the bridge connecting the pyrazole ring to other parts of the molecule, such as a benzene (B151609) ring, is also a critical determinant of activity. acs.org The introduction of specific moieties, like α-hydroxymethyl-N-benzyl or 4,5-dihydrooxazole, has led to the development of novel pyrazole-5-carboxamides with potent insecticidal properties. acs.org
Table 2: Insecticidal Activity of Selected Pyrazole Derivatives
| Compound | Target Pest | Activity | Concentration | Reference |
| Imine-containing pyrazole 5-1c | Cotton bollworm (Helicoverpa armigera) | 60% stomach activity | 11 mg kg⁻¹ | nih.gov |
| Imine-containing pyrazole 5-1a | Bean aphid (Aphis craccivora) | 90% foliar contact activity | 200 mg kg⁻¹ | nih.gov |
| Imine-containing pyrazole 5-1b | Bean aphid (Aphis craccivora) | 100% foliar contact activity | 200 mg kg⁻¹ | nih.gov |
| Dihydroisoxazoline-containing pyrazole 5-4 | Mosquito (Culex pipiens pallens) | 60% activity | 1 mg kg⁻¹ | nih.gov |
| Dihydroisoxazoline-containing pyrazole 5-4 | Adult spider mites (Tetranychus cinnabarinus) | 60% miticidal activity | 50 mg kg⁻¹ | nih.gov |
| N-pyridylpyrazole derivative 7g | Diamondback moth (Plutella xylostella) | LC50 = 6.75 mg/L | - | mdpi.com |
| N-pyridylpyrazole derivative 7g | Beet armyworm (Spodoptera exigua) | LC50 = 7.64 mg/L | - | mdpi.com |
Herbicidal Potential
Research has focused on designing pyrazole derivatives with improved crop safety and a broader spectrum of weed control. acs.org For example, pyrazole derivatives containing a benzoyl scaffold have shown excellent post-emergence herbicidal activities with good safety for crops like maize, cotton, and wheat. acs.org SAR studies in this area have shown that the nature of the substituents on the pyrazole and phenyl rings can influence both the herbicidal potency and the crop selectivity. benthamdirect.com For instance, certain 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbohydrazide derivatives have demonstrated high levels of inhibition against specific weed species. benthamdirect.com
Table 3: Herbicidal Activity of Selected Pyrazole Derivatives
| Compound | Target Weed | Activity | Application Rate | Reference |
| Pyrazole derivative Z21 | Barnyard grass (Echinochloa crusgalli) | 44.3% stem inhibition, 69.6% root inhibition (pre-emergence) | - | acs.org |
| Topramezone (Reference) | Barnyard grass (Echinochloa crusgalli) | 16.0% stem inhibition, 53.0% root inhibition (pre-emergence) | - | acs.org |
| Mesotrione (Reference) | Barnyard grass (Echinochloa crusgalli) | 12.8% stem inhibition, 41.7% root inhibition (pre-emergence) | - | acs.org |
| Pyrazole derivatives Z5, Z15, Z20, Z21 | Various weeds | Excellent post-emergence herbicidal activity | 150 g ai/ha | acs.org |
| 4-chloro-N'-(2-(2,4-dichlorophenoxy)acetyl)-3-ethyl-1-methyl-1H-pyrazole-5-carbohydrazide | Brassica campestris | 100% inhibition | 200 µg/mL | benthamdirect.com |
| Pyrazole derivative 6l | Monocotyledon and dicotyledon plants | Excellent herbicidal activity | 150 g/ha | benthamdirect.com |
| Pyrazole derivative 6a | Green foxtail (Setaria viridis) | 50% inhibition (post-emergence) | 150 g a.i./hm² | mdpi.com |
| Pyrazole derivative 6c | Green foxtail (Setaria viridis) | 50% inhibition (post-emergence) | 150 g a.i./hm² | mdpi.com |
Future Directions and Advanced Research Frontiers for 1,3 Dimethyl 5 Phenyl 1h Pyrazole
Exploration of Novel Synthetic Pathways
The tailored synthesis of 1,3-dimethyl-5-phenyl-1H-pyrazole remains an area with considerable room for innovation. Current methodologies for pyrazole (B372694) synthesis often result in a mixture of isomers, necessitating complex purification steps. Future research will likely focus on developing regioselective synthetic strategies that yield the 1,3,5-substituted pattern with high precision.
One promising avenue is the refinement of condensation reactions between unsymmetrical diketones and methylhydrazine. While the reaction of 1-phenylbutane-1,3-dione with methylhydrazine is a classical approach, controlling the regioselectivity is challenging. Advanced catalytic systems, perhaps employing sterically hindered catalysts or directing groups, could offer a solution. For instance, a [Ce(L-Pro)2]2(Oxa) catalyst has been used for the synthesis of various pyrazole derivatives, suggesting that exploration of similar lanthanide-based catalysts could be fruitful for achieving regioselectivity. rsc.org
Furthermore, multicomponent reactions (MCRs) present an efficient and atom-economical alternative. Designing an MCR that specifically yields this compound from simple, readily available starting materials would be a significant step forward. Additionally, flow chemistry techniques could be employed to optimize reaction conditions and enhance the yield and purity of the desired isomer. A patent for the synthesis of a related compound, 1,3-dimethyl-1H-pyrazole-5-ethyl formate, highlights the use of controlled temperature and feeding sequences to improve product purity, a strategy that could be adapted. google.com
| Synthetic Approach | Potential Starting Materials | Key Research Focus |
| Catalytic Condensation | 1-phenylbutane-1,3-dione, Methylhydrazine | Development of regioselective catalysts |
| Multicomponent Reactions | Simple aldehydes, ketones, and hydrazines | Design of a convergent and efficient reaction cascade |
| Flow Chemistry | Optimized reactants from batch synthesis | Precise control over reaction parameters to maximize regioselectivity |
Advanced Spectroscopic Probes for Dynamic Processes
A detailed understanding of the dynamic behavior of this compound at the molecular level is crucial for its application. Advanced spectroscopic techniques are poised to provide these insights. While standard characterization using 1H and 13C NMR is fundamental, more sophisticated NMR experiments can be employed to study conformational dynamics, such as the rotation of the phenyl group relative to the pyrazole ring. For comparison, the 1H and 13C NMR data for the isomeric 3,5-dimethyl-1-phenyl-1H-pyrazole are well-documented and can serve as a baseline for distinguishing between the two. rsc.org
Time-resolved infrared (TR-IR) and fluorescence spectroscopy could be used to investigate the excited-state dynamics of the molecule. By incorporating suitable chromophores or through its intrinsic electronic properties, the response of this compound to light can be monitored on femtosecond to microsecond timescales. This is particularly relevant for applications in photochemistry and materials science.
Furthermore, two-dimensional infrared (2D-IR) spectroscopy offers a powerful tool for probing the vibrational couplings and energy transfer pathways within the molecule. This technique could reveal subtle structural fluctuations and solvent-solute interactions that are not observable with conventional spectroscopic methods.
Development of Predictive Computational Models
Computational chemistry is an indispensable tool for predicting the properties and reactivity of molecules, thereby guiding experimental efforts. For this compound, the development of accurate computational models is a key research frontier. Density Functional Theory (DFT) calculations can be employed to predict its geometric and electronic structure, vibrational frequencies, and NMR chemical shifts. A study on 1,3-dimethyl-4-phenyl-1H-pyrazole-5-carboxylic acid utilized B3LYP/6-311++G** calculations, providing a methodological precedent. researchgate.net
These computational models can be extended to predict the molecule's behavior in different environments, such as in various solvents or when interacting with biological targets. Molecular dynamics (MD) simulations can provide insights into the conformational landscape and dynamic behavior of the molecule over time. This is particularly important for understanding how it might bind to a receptor or act as a functional component in a material.
Moreover, these models can be used to predict the outcomes of proposed synthetic reactions, assess the stability of potential intermediates, and calculate the activation energies for different reaction pathways. This in-silico approach can significantly accelerate the discovery of novel synthetic routes and the design of new functional molecules based on the this compound scaffold.
| Computational Method | Predicted Properties | Potential Impact |
| Density Functional Theory (DFT) | Geometry, electronic structure, spectra | Guide for synthesis and characterization |
| Molecular Dynamics (MD) | Conformational dynamics, solvent effects | Understanding of behavior in complex systems |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Binding affinities, reaction mechanisms | Design of ligands and catalysts |
Targeted Design of Highly Selective Ligands and Functional Materials
The pyrazole ring is a well-known coordinating motif in inorganic and organometallic chemistry. The specific substitution pattern of this compound offers unique steric and electronic properties that can be harnessed in the design of highly selective ligands for metal ions. Future research should focus on synthesizing and characterizing coordination complexes of this pyrazole with a variety of metals. The resulting complexes could find applications in catalysis, sensing, and as building blocks for metal-organic frameworks (MOFs). The use of pyrazole-derived ligands in catalysis is an active area of research. researchgate.net
The phenyl group at the 5-position provides a site for further functionalization, allowing for the tuning of the ligand's properties. For example, the introduction of electron-donating or electron-withdrawing groups on the phenyl ring can modulate the electron density at the pyrazole nitrogen atoms, thereby influencing the strength of metal coordination.
In the realm of functional materials, this compound could be incorporated into polymers or other organic materials to impart specific properties. Its thermal stability, electronic characteristics, and potential for intermolecular interactions make it an interesting candidate for the development of organic light-emitting diodes (OLEDs), sensors, and other advanced materials. A dual photoredox/cobalt catalytic system has been shown to be compatible with a 1,3-dimethyl-1H-pyrazole moiety in the context of creating β-acyloxy alkyl halides, demonstrating its robustness in complex synthetic transformations. acs.orgacs.org
Elucidation of Complex Biological Mechanisms at the Molecular Level
The biological activities of pyrazole derivatives are vast and well-documented, encompassing anti-inflammatory, antimicrobial, and anticancer properties. nih.gov However, the specific biological profile of this compound is largely unexplored. Future research should involve systematic screening of this compound against a panel of biological targets to identify potential therapeutic applications.
A key area of investigation will be to understand the molecular mechanisms underlying any observed biological activity. For example, if the compound shows anticancer properties, it will be crucial to identify the specific cellular pathways it modulates. Techniques such as cell cycle analysis, apoptosis assays, and kinase inhibition profiling can provide these insights. nih.gov The antioxidant potential of pyrazole derivatives is also an area of interest, and future studies could explore the ability of this compound to scavenge free radicals and mitigate oxidative stress. nih.gov
Molecular docking studies can be used to predict the binding of this compound to the active sites of enzymes and receptors, providing a rational basis for its observed biological effects and guiding the design of more potent and selective analogs.
Integration with Supramolecular Chemistry and Nanotechnology
The integration of this compound into the fields of supramolecular chemistry and nanotechnology represents a frontier of immense potential. The presence of both a planar aromatic system (the phenyl ring) and a heterocyclic pyrazole core suggests that this molecule could participate in non-covalent interactions such as π-π stacking and hydrogen bonding, which are the driving forces for self-assembly. Research on 1,3,5-tris(1-phenyl-1H-pyrazol-5-yl)benzenes has explored their potential for forming stacked structures. nih.govresearchgate.net
Future work could involve the design and synthesis of derivatives of this compound that are programmed to self-assemble into well-defined supramolecular architectures, such as nanofibers, gels, or vesicles. These self-assembled materials could have applications in drug delivery, tissue engineering, and as responsive materials.
In nanotechnology, this compound could be used to functionalize nanoparticles, such as gold or quantum dots, to impart specific properties or to direct their assembly. The pyrazole unit could act as a linker to attach other molecules or as a recognition site for sensing applications. The development of hybrid materials that combine the unique properties of this pyrazole with the advantages of nanoscale materials is a promising direction for future research.
Q & A
Q. What synthetic methodologies are commonly employed to prepare 1,3-dimethyl-5-phenyl-1H-pyrazole and its derivatives?
The synthesis of pyrazole derivatives often involves cyclocondensation reactions. For example, 1,3-dimethyl-1H-pyrazole-5-carboxyl chloride can be used as a starting material in coupling reactions with amines or alcohols under basic conditions (e.g., NaH in DMF or triethylamine in THF) to generate functionalized derivatives . Cross-coupling reactions using palladium catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids in deoxygenated DMF/water mixtures are also effective for introducing aryl substituents . Cyclocondensation of hydrazines with β-diketones or α,β-unsaturated carbonyl compounds is another foundational approach .
Q. How is the structural characterization of this compound performed?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming molecular geometry and substituent positions. For instance, SHELX software is widely used for refining crystallographic data, particularly for small molecules . Spectroscopic techniques like ¹H/¹³C NMR and IR are critical for verifying functional groups. For example, the carboxyl group in pyrazole-4-carboxylic acid derivatives shows characteristic IR stretches near 1700 cm⁻¹, while NMR can distinguish between regioisomers based on coupling patterns .
Q. What are the reported biological activities of this compound derivatives?
Pyrazole derivatives exhibit diverse bioactivities, including anticonvulsant, antimicrobial, and anti-inflammatory properties. For example, modifications at the 3- and 5-positions of the pyrazole ring influence binding to targets like carbonic anhydrases or prostaglandin synthases . Structure-activity relationship (SAR) studies highlight that electron-withdrawing groups (e.g., trifluoromethyl) enhance metabolic stability, while bulky substituents (e.g., tert-butyl) can improve selectivity .
Advanced Research Questions
Q. How can synthetic yields of this compound derivatives be optimized in cross-coupling reactions?
Yields depend on catalyst choice, solvent, and reaction time. For Suzuki-Miyaura couplings, Pd(PPh₃)₄ in DMF/water at 80°C for 12–24 hours achieves >80% yields for aryl-substituted pyrazoles . Microwave-assisted synthesis reduces reaction times (e.g., 30 minutes) while maintaining high purity. Solvent polarity is critical: polar aprotic solvents (e.g., NMP) improve solubility of aromatic intermediates .
Q. How do researchers resolve contradictions in spectral data for pyrazole derivatives?
Contradictions often arise from tautomerism or crystallographic disorder. For example, 5-hydroxy-1-methylpyrazole exists in keto-enol equilibrium, leading to variable NMR signals. Combining 2D NMR (e.g., HSQC, HMBC) with computational chemistry (DFT calculations) helps assign ambiguous peaks . SC-XRD can resolve regiochemical ambiguities, as seen in the differentiation of 1H- and 2H-pyrazole tautomers .
Q. What computational methods are used to predict the reactivity of this compound?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties, such as frontier molecular orbitals (HOMO/LUMO), to predict sites for electrophilic/nucleophilic attack . Molecular docking studies (e.g., AutoDock Vina) assess binding affinities to biological targets like cyclooxygenase-2 (COX-2), guiding SAR optimization .
Q. How does substituent position affect the physicochemical properties of pyrazole derivatives?
The 5-phenyl group in this compound increases hydrophobicity, improving membrane permeability. Substituents at the 1-position (e.g., methyl vs. phenyl) modulate steric effects, as shown in comparative studies of analogs like 1-(1,2-dimethylpropyl)-1H-pyrazol-5-amine . Hammett constants (σ) quantify electronic effects: electron-donating groups (e.g., -OCH₃) at the para position of the phenyl ring lower oxidative degradation rates .
Q. What strategies are employed to scale up pyrazole synthesis without compromising purity?
Flow chemistry enables continuous synthesis with precise temperature control, reducing side reactions. For example, microreactors achieve >90% purity in the synthesis of ethyl 3,4-diarylpyrazole-5-carboxylates . Recrystallization from ethanol/water mixtures (7:3 v/v) effectively removes unreacted starting materials .
Methodological Guidelines
- For crystallography : Use SHELXL for refinement and Olex2 for structure visualization. Report R-factors < 0.05 for high-quality datasets .
- For SAR studies : Prioritize substituents with ClogP values between 1–3 to balance solubility and bioavailability .
- For reproducibility : Document reaction conditions (e.g., degassing steps in cross-couplings) to avoid oxidation byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
